REACTION_SMILES
|
[CH2:1]([CH3:2])[NH:3][c:4]1[cH:5][c:6]([CH:7]=[C:8]2[C:9](=[O:14])[NH:10][C:11](=[O:13])[S:12]2)[cH:15][cH:16][c:17]1[N+:18]([O-:19])=[O:20].[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[K+:21].[K+:22].[O-:23][C:24]([O-:25])=[O:26].[OH2:32]>>[CH2:1]([CH3:2])[NH:3][c:4]1[cH:5][c:6]([CH:7]=[C:8]2[C:9](=[O:14])[NH:10][C:11](=[O:13])[S:12]2)[cH:15][cH:16][c:17]1[NH2:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCNc1cc(C=C2SC(=O)NC2=O)ccc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCNc1cc(C=C2SC(=O)NC2=O)ccc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |